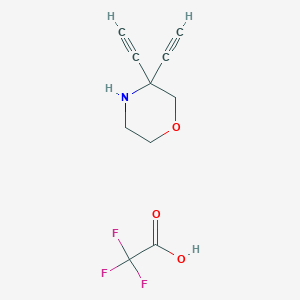
3,3-Diethynylmorpholine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:
IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate
CAS Number: 2613385-76-3
Molecular Weight: 249.19 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.
Reaction Conditions::Reagents: Morpholine, acetylene
Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)
Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)
Temperature: Room temperature to mild heating
Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
3,3-Diethynylmorpholine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.
Scientific Research Applications
3,3-Diethynylmorpholine finds applications in:
Chemistry: As a building block for organic synthesis and functionalization.
Biology: Used in bioconjugation and labeling studies.
Medicine: Investigated for potential drug development due to its unique structure.
Industry: Limited applications in specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.
Comparison with Similar Compounds
While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:
- Ethynylmorpholine
- Propargylmorpholine
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7) |
InChI Key |
DSYZDTXQHCYWHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















